2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound and its derivatives have been explored in the synthesis of various novel chemical structures. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit promising anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The compound's derivatives have shown effectiveness in antihistamine treatments, such as in the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).
Therapeutic and Anticonvulsant Properties
- Piperazine or morpholine acetamides derived from the compound have displayed anticonvulsant properties, showing effectiveness in seizure tests (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
- The compound's derivatives have been evaluated for antibacterial activity, indicating potential use in antibacterial drug synthesis (Foroumadi, Emami, Haghighat, & Moshafi, 1999).
Potential in Psychotropic Medicine
- Some derivatives have shown anxiosedative and antidepressant properties, suggesting their application in the treatment of anxiety and depression (Tyurenkov et al., 2013).
Applications in Alzheimer's Disease Research
- Multifunctional amides derived from the compound have shown potential in Alzheimer's disease treatment through enzyme inhibition and moderate cytotoxicity (Hassan et al., 2018).
Exploration in Marine Bioactive Metabolites
- Derivatives have been isolated from marine actinobacteria, contributing to the understanding of marine bioactive compounds (Sobolevskaya et al., 2007).
properties
Molecular Formula |
C24H32N4O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H32N4O5/c1-4-33-20-7-5-18(6-8-20)25-23(29)16-27-9-11-28(12-10-27)17-24(30)26-19-13-21(31-2)15-22(14-19)32-3/h5-8,13-15H,4,9-12,16-17H2,1-3H3,(H,25,29)(H,26,30) |
InChI Key |
NCJICBACMDWGLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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